Product packaging for 1-(Pyridin-3-yl)nonan-1-one(Cat. No.:CAS No. 110141-48-5)

1-(Pyridin-3-yl)nonan-1-one

Cat. No.: B170231
CAS No.: 110141-48-5
M. Wt: 219.32 g/mol
InChI Key: AHTOQJKRGQFEJO-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)nonan-1-one is a ketone compound with the molecular formula C 14 H 21 NO and a molecular weight of 219.32 g/mol . This molecule features a pyridin-3-yl (nicotinoyl) group linked to a nonanoyl chain, making it a compound of interest in various chemical and pharmacological research applications . Its structure is characterized by an exact mass of 219.16243 and a topological polar surface area of approximately 30 Ų . Researchers utilize this compound as a key synthetic intermediate or building block in organic synthesis and medicinal chemistry. Its extended carbon chain and aromatic pyridine ring contribute to its properties, which can be valuable in the development of novel molecules or in structure-activity relationship (SAR) studies . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C . Please note: This product is sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B170231 1-(Pyridin-3-yl)nonan-1-one CAS No. 110141-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110141-48-5

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-pyridin-3-ylnonan-1-one

InChI

InChI=1S/C14H21NO/c1-2-3-4-5-6-7-10-14(16)13-9-8-11-15-12-13/h8-9,11-12H,2-7,10H2,1H3

InChI Key

AHTOQJKRGQFEJO-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)C1=CN=CC=C1

Canonical SMILES

CCCCCCCCC(=O)C1=CN=CC=C1

Synonyms

3-Nonanoylpyridine

Origin of Product

United States

Synthetic Methodologies for 1 Pyridin 3 Yl Nonan 1 One and Analogues

Direct Synthetic Routes to 1-(Pyridin-3-yl)nonan-1-one

Direct synthesis of this compound (CAS No. 110141-48-5) can be approached through several established methods for creating aryl ketones, adapted for the pyridine (B92270) nucleus. epa.gov These routes typically involve the reaction of a pyridine derivative with a C9 acylating agent or a related precursor.

Specific Reaction Conditions and Precursors for this compound Synthesis

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be achieved using well-established organometallic and acylation reactions.

One of the most versatile methods for synthesizing pyridyl ketones involves the use of Grignard reagents. organic-chemistry.org The synthesis can proceed via the reaction of 3-pyridylmagnesium bromide with a suitable nonanoyl electrophile, such as nonanoyl chloride or a nonanoate (B1231133) ester. 3-Pyridylmagnesium bromide is typically prepared from 3-bromopyridine (B30812) and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). cymitquimica.comresearchgate.net The subsequent reaction with the acylating agent forms the desired ketone.

Another common strategy is the reaction of an organolithium reagent with pyridine-3-carbonitrile (B1148548). In this approach, an organolithium reagent, such as octyllithium (prepared from 1-bromooctane (B94149) and lithium metal), is added to pyridine-3-carbonitrile. This is followed by an acidic workup to hydrolyze the intermediate imine, yielding this compound. A similar reaction involves using an octyl Grignard reagent (octylmagnesium bromide) in place of the organolithium reagent to react with 4-amino-2-chloronicotinonitrile, which after hydrolysis yields the corresponding ketone. mdpi.com

Direct Friedel-Crafts acylation on the pyridine ring is generally challenging because the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. youtube.comchemicalforums.comlibretexts.org However, modifications to this reaction exist, such as performing the acylation on a pyridine-N-oxide derivative, followed by deoxygenation. chemicalforums.com For imidazo[1,2-a]pyridines, a selective Friedel-Crafts acylation at the C-3 position has been developed using aluminum chloride as a catalyst. nih.govnih.gov

Below is a table summarizing plausible synthetic precursors for this compound.

Precursor 1Precursor 2Reagents/ConditionsProduct
3-Pyridylmagnesium bromideNonanoyl chlorideAnhydrous THF, low temperatureThis compound
Pyridine-3-carbonitrileOctylmagnesium bromideAnhydrous ether, then H₃O⁺ workupThis compound
3-Bromopyridinen-Butyllithium, then Nonanoyl chlorideAnhydrous ether, low temperatureThis compound

Synthesis of Shorter and Longer Chain 1-(Pyridin-3-yl)alkan-1-one Analogues

The synthetic strategies for this compound are broadly applicable to the synthesis of its shorter and longer chain analogues. By varying the length of the alkyl chain on the acylating agent or the organometallic reagent, a series of 1-(pyridin-3-yl)alkan-1-ones can be produced.

Methodologies for 1-(Pyridin-3-yl)hexan-1-one (B1610496)

The synthesis of 1-(pyridin-3-yl)hexan-1-one can be accomplished using methods analogous to those for its nine-carbon counterpart. One route involves the reaction of a metalated pyridine, such as 3-pyridylmagnesium bromide, with hexanoyl chloride. cymitquimica.comresearchgate.net Alternatively, the reaction between pyridine-3-carbonitrile and a pentyl Grignard reagent (pentylmagnesium bromide) followed by hydrolysis would also yield the target ketone.

Research has shown the synthesis of related structures, such as 1-(4-hydroxy-5,6-dimethoxypyridin-3-yl)hexan-1-one, which was prepared via the oxidation of a corresponding secondary alcohol intermediate. acs.org This indicates that the reduction of the ketone to an alcohol and its subsequent reactions are also of interest in the chemistry of these compounds.

Methodologies for 1-(Pyridin-3-yl)propan-1-one

1-(Pyridin-3-yl)propan-1-one (CAS No. 1570-48-5) is a well-documented analogue. ambeed.com Its synthesis can be achieved through several routes. One reported method involves the reaction of 3-pyridinecarboxamide with ethyl acetate (B1210297) under basic conditions to form the related compound 1-(pyridin-3-yl)propan-2-one. For the synthesis of 1-(pyridin-3-yl)propan-1-one, a more direct method is the reaction of 3-pyridylmagnesium bromide with propanoyl chloride. cymitquimica.comresearchgate.net Another viable route is the reaction of pyridine-3-carbonitrile with ethylmagnesium bromide, followed by hydrolysis.

The following table outlines the precursors for these shorter-chain analogues.

Target CompoundPrecursor 1Precursor 2General Method
1-(Pyridin-3-yl)hexan-1-one3-Pyridylmagnesium bromideHexanoyl chlorideGrignard Reaction
1-(Pyridin-3-yl)propan-1-onePyridine-3-carbonitrileEthylmagnesium bromideGrignard Reaction followed by Hydrolysis

General Strategies for Pyridyl Ketone Synthesis

The synthesis of pyridyl ketones is a fundamental transformation in heterocyclic chemistry, with several general strategies available. These methods can be broadly categorized into those that build the pyridine ring first and then add the acyl side chain, and those that form the pyridine ring with the side chain already incorporated.

Reactions of Aldehydes or Ketones with Ammonia (B1221849) to Form Pyridine Bases

A classical method for synthesizing the pyridine ring itself is the Chichibabin pyridine synthesis. This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an ammonia source. nih.gov While this method directly produces substituted pyridines, it does not typically yield pyridyl ketones in a single step. However, the precursors formed through this synthesis can be subsequently converted to pyridyl ketones. For example, an alkyl-substituted pyridine produced via the Chichibabin reaction could be oxidized at the benzylic position to yield the corresponding ketone. The reaction conditions for the Chichibabin synthesis are often harsh, requiring high temperatures (350–500 °C) and solid catalysts like alumina (B75360) or silica. nih.gov

More modern approaches allow for the synthesis of primary amines via the reductive amination of ketones and aldehydes with ammonia, which can then be further functionalized. researchgate.net

Utility of Pyridine 1-Oxides in Ketone Formation

Pyridine 1-oxides, also known as pyridine N-oxides, serve as versatile intermediates in the synthesis of pyridyl ketones. The oxidation of pyridine to its N-oxide alters the electron density of the pyridine ring, facilitating reactions that are otherwise difficult with the parent heterocycle. wikipedia.org One common method involves the reaction of 2-lithiopyridine 1-oxides with esters to yield ketones. researchgate.net This transformation is typically carried out at low temperatures in non-protic solvents. researchgate.net

Another approach is the addition of Grignard reagents to pyridine N-oxides. This reaction, followed by treatment with acetic anhydride (B1165640), can produce 2-substituted pyridines. organic-chemistry.org If dimethylformamide (DMF) is used instead of acetic anhydride in the subsequent step, 2-substituted pyridine N-oxides can be obtained, which allows for the synthesis of 2,6-disubstituted pyridines. organic-chemistry.org

Recent advancements have demonstrated a photocatalytic 1,3-oxyheteroarylation of aryl cyclopropanes using azine N-oxides as bifunctional reagents. rsc.org This metal-free method yields β-pyridyl ketones under mild conditions through a photo-induced radical pathway. rsc.org The reaction proceeds via single-electron oxidation of both the aryl cyclopropane (B1198618) and the azine N-oxide, leading to a stepwise ring opening and formation of the ketone product. rsc.org

Stille Cross-Coupling for Pyridyl Ketone Generation

The Stille cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and can be adapted to synthesize pyridyl ketones. thermofisher.com This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic electrophile. thermofisher.comwikipedia.org

To generate ketones, a variation known as the Stille-carbonylative cross-coupling is employed. wikipedia.org This method introduces a carbonyl group between the two coupling partners. The reaction conditions are similar to a standard Stille coupling, but it is carried out under an atmosphere of carbon monoxide (CO). The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by CO insertion into the palladium-carbon bond, transmetalation with the organostannane, and finally, reductive elimination to yield the ketone. wikipedia.org For the synthesis of a pyridyl ketone like this compound, this would involve coupling a pyridyl-stannane reagent with a nonanoyl halide or a related electrophile under these conditions.

The Stille reaction is known for its tolerance of a wide variety of functional groups and its relative insensitivity to air and moisture, making it a robust synthetic method. thermofisher.com

Asymmetric Synthesis Approaches for Pyridyl Ketones and Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones

While the target compound is a 3-pyridyl ketone, research into the asymmetric hydrogenation of 2-pyridyl ketones provides valuable insights into the enantioselective reduction of the ketone group in such structures. An effective method has been developed using a [Rh(COD)Binapine]BF4 catalyst. figshare.comacs.orgnih.gov This reaction achieves excellent enantioselectivities, with enantiomeric excesses (ee) up to 99%, under mild conditions. figshare.comacs.orgnih.gov

The process is suitable for a range of 2-pyridyl aryl and alkyl ketones. acs.orgacs.org The resulting enantiomerically pure chiral 2-pyridyl alcohols are valuable intermediates in organic synthesis. figshare.comnih.gov The reaction is typically carried out in dichloromethane (B109758) at room temperature under hydrogen pressure (8 bar). acs.org The high efficiency is attributed to the coordination of the pyridine's nitrogen atom to the rhodium catalyst, which plays a significant role in the asymmetric induction. acs.org

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Ketones

Substrate (Ketone) Catalyst Enantiomeric Excess (ee) Reference
2-Acetylpyridine [Rh(COD)Binapine]BF4 >99% acs.org
2-Benzoylpyridine [Rh(COD)Binapine]BF4 >99% acs.org
1-(2-Pyridyl)propan-1-one [Rh(COD)Binapine]BF4 99% acs.org

Enantioselective Routes to Pyridin-3-yl-Substituted Bicyclic Amines

Enantioselective methods have been developed for synthesizing bicyclic amines containing a pyridin-3-yl substituent, which are structurally related to the target molecule's potential derivatives. One approach involves a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids and phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yield and enantioselectivity. acs.org These intermediates can then be further reduced to access a variety of enantioenriched 3-substituted piperidines. acs.org

Another strategy employs a chiral pool approach starting from readily available chiral nonracemic β-amino acids. nih.gov This method allows for the concise and direct formation of bicyclic 2,3-dihydropyridin-4(1H)-ones, which are versatile precursors for piperidine-containing alkaloids. nih.gov The synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane has been achieved in both racemic and enantioselective manners, utilizing imines derived from (+)- and (-)-2-hydroxy-3-pinanone to induce chirality, resulting in products with >99.5% ee. sci-hub.st

Synthetic Routes for Nonane-Containing Scaffolds Related to this compound

The nonane (B91170) portion of the target molecule can be part of various cyclic scaffolds, leading to structurally complex analogs.

Construction of Bicyclo[3.3.1]nonane and Azabicyclo[3.2.2]nonane Systems

The bicyclo[3.3.1]nonane framework is a common motif in many natural products. researchgate.net Synthetic routes to this core structure often involve annulation reactions. A one-pot Michael-aldol annulation between substituted 1,3-cyclohexanediones and enals has been developed to create polysubstituted bicyclo[3.3.1]nonane derivatives. ucl.ac.uk Radical cyclization of (2-pyridyl)methyl radicals derived from [(2-phenylselenomethyl)-3-pyridyl]cyclohexenones can also produce the bicyclo[3.3.1]nonane core. researchgate.net

The synthesis of azabicyclo[3.2.2]nonane systems, which are nitrogen-containing bicyclic structures, has also been explored. One method involves a Beckmann rearrangement of bicyclo[2.2.2]octan-2-ones to form 2-azabicyclo[3.2.2]nonan-3-ones. ualberta.canih.gov These lactams can then be reduced, for example with lithium aluminum hydride, to yield the corresponding 2-azabicyclo[3.2.2]nonanes. ualberta.ca An alternative synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane proceeds through the alkylation of an imine intermediate. sci-hub.st

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Pyridine 1-oxide
2-Lithiopyridine 1-oxide
Acetic anhydride
Dimethylformamide (DMF)
Carbon monoxide
[Rh(COD)Binapine]BF4
Dichloromethane
Hydrogen
2-Acetylpyridine
2-Benzoylpyridine
1-(2-Pyridyl)propan-1-one
1-(2-Pyridyl)butan-1-one
Phenyl pyridine-1(2H)-carboxylate
(+)-2-Hydroxy-3-pinanone
(-)-2-Hydroxy-3-pinanone
2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
[(2-Phenylselenomethyl)-3-pyridyl]cyclohexenone
2-Azabicyclo[3.2.2]nonan-3-one

Ring Opening and Aminocyclization Sequences in Bicyclic Nonane Synthesis

A notable strategy for the synthesis of bicyclic nonane analogues containing a pyridin-3-yl moiety involves a ring-opening and aminocyclization sequence. This approach has been effectively utilized in the preparation of compounds such as 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. sci-hub.stresearcher.lifeacs.org

The general synthetic pathway commences with the alkylation of an imine derived from 3-aminomethylpyridine. For instance, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine can be alkylated with a suitable bromoalkyltetrahydropyran derivative. sci-hub.stresearcher.lifeacs.org This initial step creates a key intermediate which is then elaborated through a ring-opening of the tetrahydropyran (B127337) ring, followed by an intramolecular aminocyclization to yield the desired bicyclic nonane structure. sci-hub.stresearcher.lifeacs.org This sequence provides a versatile route to various constrained analogues of naturally occurring nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. sci-hub.st

An alternative approach has also been developed for the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane via the alkylation of N-(1-(pyridin-3-ylethylidene)propan-2-amine. sci-hub.stresearcher.lifeacs.org These methods highlight the utility of ring-opening/aminocyclization cascades in constructing complex nitrogen-containing bicyclic systems. The 2-azabicyclo[3.3.1]nonane (morphan) framework, present in numerous natural products, is also frequently assembled using aminocyclization processes as a key step. researchgate.net

Table 1: Key Intermediates and Products in Bicyclic Nonane Synthesis via Ring Opening/Aminocyclization

Starting MaterialAlkylating AgentKey IntermediateFinal Product
N-(diphenylmethylene)-1-(pyridin-3-yl)methanamineBromoalkyltetrahydropyranAlkylated imine2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane
N-(1-(pyridin-3-ylethylidene)propan-2-amineNot specifiedNot specified2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane

Stereoselective Reduction Procedures for Nonane-Related Intermediates

The stereochemical outcome of reactions is crucial in the synthesis of complex molecules. For nonane-related intermediates, particularly those containing ketone functionalities, stereoselective reduction is a critical step to establish the desired chirality. Various methods have been employed to achieve high levels of stereocontrol.

In the total synthesis of the sesquiterpenoid (-)-lemnalemnane A, which features a bicyclo[3.3.1]nonane skeleton, a chemo- and stereoselective reduction of a diketone intermediate was accomplished using L-Selectride. chemistryviews.org This reagent successfully introduced the required hydroxyl group with the correct stereochemistry. chemistryviews.org

Another powerful class of reagents for the asymmetric reduction of prochiral ketones are chiral boranes. B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane), derived from (+)- or (-)-α-pinene, has proven effective for the asymmetric reduction of a variety of ketones, including α,β-acetylenic ketones, leading to chiral alcohols with high enantiomeric excess. researchgate.net The use of elevated pressures can significantly accelerate these reductions while minimizing side reactions. researchgate.net

Biocatalysis offers a green and highly selective alternative for the reduction of ketones. The use of whole-cell systems, such as Daucus carota (carrot) roots, has been demonstrated for the enantioselective reduction of prochiral ketones to the corresponding chiral alcohols. rsc.org This method was applied to the stereoselective reduction of a racemic bicyclo[3.3.1]nonane-2,6-dione, where the (-)-enantiomer was enzymatically reduced to yield 6-hydroxybicyclo[3.3.1]nonane-2-one. rsc.org The dehydrogenases present in the plant cells, along with their cofactors, are responsible for this highly selective transformation. rsc.org

Furthermore, in the synthesis of a key intermediate for the antibiotic moxifloxacin, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, alternative stereoselective reduction procedures were explored for the corresponding dione (B5365651) to achieve the desired cis-chirality in the final product. asianpubs.org

Table 2: Reagents for Stereoselective Reduction of Nonane-Related Ketones

ReagentSubstrate TypeKey Feature
L-SelectrideDiketone on bicyclo[3.3.1]nonane skeletonChemo- and stereoselective reduction
B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane)Prochiral ketones, α,β-acetylenic ketonesHigh enantiomeric excess
Daucus carota (whole cells)Racemic bicyclo[3.3.1]nonane-2,6-dioneEnantioselective enzymatic reduction

Chemical Reactivity and Transformation Studies of 1 Pyridin 3 Yl Nonan 1 One and Analogues

Reactivity at the Ketone Carbonyl Group

The ketone moiety in 1-(pyridin-3-yl)nonan-1-one is a key site for nucleophilic addition and reduction reactions. Its reactivity is influenced by the adjacent pyridine (B92270) ring, which can modulate the electrophilicity of the carbonyl carbon. Standard reduction methods can convert the ketone to the corresponding secondary alcohol, 1-(pyridin-3-yl)nonan-1-ol.

The reduction of the carbonyl group in pyridyl ketones to form alcohols is a fundamental transformation. While standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can achieve this, catalytic hydrogenation offers a more efficient and scalable alternative. Of particular significance is the asymmetric hydrogenation to produce chiral pyridyl-substituted secondary alcohols, which are important structural motifs in many pharmaceutical compounds. rsc.org

The development of chiral transition-metal catalysts has enabled highly enantioselective hydrogenation of pyridyl ketones. rsc.orgresearchgate.net Research has extensively focused on analogues, particularly 2-pyridyl ketones, using catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir). rsc.orgacs.org These catalytic systems have demonstrated remarkable efficiency and enantioselectivity, achieving enantiomeric excesses (ee) often exceeding 99%. rsc.orgresearchgate.netacs.org

For instance, Noyori-type ruthenium catalysts are effective for the asymmetric hydrogenation of heteroaromatic ketones, proceeding with high yields and enantioselectivity. researchgate.net Similarly, iridium complexes with chiral ligands like f-phamidol have been shown to be highly effective for the asymmetric hydrogenation of various pyridyl ketones, yielding chiral alcohols with exceptional enantioselectivity (up to >99% ee) and high catalytic efficiency under mild conditions. rsc.orgrsc.org Transfer hydrogenation, using hydrogen donors like isopropanol (B130326) or formic acid, represents another effective strategy for the reduction of these ketones. acs.org

The table below summarizes findings from studies on the asymmetric hydrogenation of various pyridyl ketone analogues, illustrating the effectiveness of different catalytic systems.

Table 1: Asymmetric Hydrogenation of Pyridyl Ketone Analogues

Entry Substrate Catalyst System Conditions Yield (%) Enantiomeric Excess (ee %) Reference
1 2-Acetylpyridine RuCl₂[(R)-xylbinap][(R)-daipen] H₂ >99 >99 rsc.org
2 Aryl 2-pyridyl ketones Ir/f-diaphos H₂ - up to 99 rsc.org
3 2-Pyridyl ketones Ir-f-phamidol H₂, THF, 30 °C 99 98 rsc.org
4 2-Pyridine ketones [Rh(COD)Binapine]BF₄ H₂, mild conditions - up to 99 researchgate.net

These studies on analogues highlight the well-established methodologies available for the stereocontrolled reduction of the ketone in this compound to generate the corresponding chiral alcohol, 1-(pyridin-3-yl)nonan-1-ol. The choice of catalyst and reaction conditions can be tailored to achieve high yields and specific stereochemical outcomes. researchgate.net

Reactions Involving the Pyridine Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack or metal-catalyzed functionalization. beilstein-journals.org The functionalization of pyridine scaffolds is a critical area of research, as these motifs are present in numerous FDA-approved drugs. beilstein-journals.org

The direct functionalization of pyridine C–H bonds is challenging due to the inherent low reactivity of the ring system. beilstein-journals.org Classical methods often require harsh conditions or pre-functionalization of the substrate. beilstein-journals.org However, modern synthetic chemistry has seen significant advances in transition-metal-catalyzed C–H bond functionalization, providing powerful tools for modifying pyridine rings under milder conditions. beilstein-journals.orguiowa.edu

These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds directly on the pyridine ring. For example, C-H alkylation can be achieved using various metal catalysts, including those based on cobalt, manganese, and iron, which mediate the reaction of methyl-substituted azaarenes with alcohols. mdpi.com While these examples often use activated methyl groups on the pyridine ring, the principles extend to the functionalization of the ring itself.

Derivatization strategies can also involve converting the pyridine nitrogen into a pyridinium (B92312) salt, which further activates the ring for subsequent reactions. For instance, the preparation of N-alkenyl-2-pyridones has been achieved starting from 2-halopyridinium salts. uiowa.edu For 3-acylpyridines like this compound, functionalization can be directed to specific positions (C2, C4, C6) ortho or para to the nitrogen atom, which are the most electron-deficient sites. The development of ligands that can modulate the coordination of the catalyst to the pyridine nitrogen has been crucial in achieving selectivity in these transformations. beilstein-journals.org

Another approach involves derivatization for analytical purposes, where reagents are used to modify the molecule to enhance its detection by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). nih.govpsu.educhemcoplus.co.jpnih.gov While this does not alter the core structure for further synthetic steps, it is a key aspect of studying the compound. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can react with carbonyl groups, while silylating or acylating agents can target active hydrogens. chemcoplus.co.jpnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
1-(Pyridin-3-yl)nonan-1-ol
1-(Pyridin-3-yl)butan-1-one
2-Acetylpyridine
Sodium borohydride
Lithium aluminum hydride
Isopropanol
Formic acid
3-Nitrophenylhydrazine
Acetic acid
Benzyl alcohol
Heptan-1-ol
Octan-1-ol
2-Methylquinoline
4-Methylquinoline
2-Methylquinoxaline
2-Methylbenzooxazole
2-Methylpyridine
Pyridin-3-yl-methanol
Thiophen-2-ylmethanol
2-Furyl methanol

Structure Activity Relationship Sar Investigations of 1 Pyridin 3 Yl Nonan 1 One Analogues

Influence of Alkyl Chain Length on Chemical and Biological Profiles

The length of the alkyl chain in 1-(pyridin-3-yl)alkan-1-one analogues is a significant determinant of their biological activity. Research across various classes of compounds has consistently shown that altering the number of carbon atoms in an alkyl chain can profoundly impact a molecule's properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

Studies on N-alkylmorpholine derivatives have demonstrated a clear link between alkyl chain length and antibacterial efficacy. chemrxiv.org Specifically, compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the most potent bactericidal effects. chemrxiv.org Conversely, analogues with shorter chains (fewer than five carbon atoms) were found to be inactive. chemrxiv.org This suggests an optimal range of lipophilicity is necessary for effective interaction with bacterial cell membranes or specific molecular targets.

Similarly, in the context of cannabimimetic indoles, the N-1 alkyl side chain length is crucial for high-affinity binding to cannabinoid receptors CB1 and CB2. nih.gov Optimal binding for both receptors was observed with a five-carbon side chain. nih.gov A chain length of three to six carbons was found to be sufficient for high-affinity binding, but extending the chain to a heptyl group resulted in a significant drop in activity at both receptors. nih.gov This indicates that while a certain degree of lipophilicity is beneficial, an excessively long chain can be detrimental, possibly due to steric hindrance or unfavorable interactions within the receptor's binding pocket.

In the case of brassinosteroids, the bioactivity is also sensitive to the length and branching of the alkyl substituent. acs.org Analogues with long, normal alkyl chains showed negligible activity, which increased with shorter chains. acs.org This further underscores the principle that an optimal alkyl chain length is often required for maximizing biological response.

These findings from different compound classes suggest that for 1-(pyridin-3-yl)nonan-1-one, the nonan-1-one (C9) chain likely plays a critical role in its biological profile. It is plausible that this specific length provides a balance of lipophilicity and conformational flexibility that is optimal for its interactions with its biological target.

Table 1: Influence of Alkyl Chain Length on Biological Activity in Various Compound Series

Compound Series Alkyl Chain Length Observed Biological Activity Reference
N-Alkylmorpholine Derivatives < 5 carbons Inactive chemrxiv.org
12-16 carbons Highest bactericidal effects chemrxiv.org
Cannabimimetic Indoles < 3 carbons Reduced affinity nih.gov
5 carbons Optimum binding to CB1 and CB2 receptors nih.gov
7 carbons Dramatic decrease in binding nih.gov
Brassinosteroids Long, normal chain Negligible activity acs.org

Positional Isomerism of the Pyridine (B92270) Nitrogen in Related Structures

In a study of pyrazolopyridine derivatives as antiviral agents, the position of the nitrogen in an N-aryl substituent was shown to be important. ucla.edu For instance, an analogue with a 2-pyridyl group (JX040) was the most potent against non-polio enteroviruses, while compounds with 3-pyridyl (JX062) and 4-pyridyl (JX063) groups were also synthesized and evaluated, highlighting the significance of the nitrogen's location. ucla.edu

The basicity of the pyridine nitrogen, which is influenced by its position and the presence of other substituents, can also play a role in biological activity. whiterose.ac.uk The pKa of the conjugate acid of pyridine is 5.25, and this basicity allows for the formation of pyridinium (B92312) salts. wikipedia.org The position of the nitrogen affects the electron density of the ring, with the nitrogen atom having an inductive electron-withdrawing effect. wikipedia.org This, in turn, can influence how the molecule interacts with its biological target.

Furthermore, research on palladium complexes with pyridinium amidate (PYA) ligands demonstrated that functionalization at different positions of the pyridine ring impacts catalytic activity. rsc.org This illustrates that even in contexts outside of direct biological interactions, the positional isomerism of the pyridine nitrogen is a key structural feature.

For this compound, the placement of the nitrogen at the 3-position is a defining characteristic. This specific arrangement dictates the molecule's electrostatic potential and its ability to form specific interactions, such as hydrogen bonds, with a receptor or enzyme. Moving the nitrogen to the 2- or 4-position would alter these properties and likely lead to a different biological activity profile.

Table 2: Comparison of Biological Activity Based on Pyridine Nitrogen Position in Pyrazolopyridine Derivatives

Compound Pyridyl Substituent Position Antiviral Activity Reference
JX040 2-pyridyl Most potent against non-polio enteroviruses ucla.edu
JX062 3-pyridyl Synthesized and evaluated ucla.edu

Stereochemical Effects on Biological Activity of Chiral Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit different pharmacological properties because biological systems, such as enzymes and receptors, are themselves chiral.

The synthesis and evaluation of chiral analogues are crucial for understanding SAR. For instance, in the development of strigolactone analogues, it was found that the stereoisomers with the same absolute stereochemistry as the naturally occurring strigol (B1235375) were the most active, while their antipodes (mirror images) were the least active. oup.com This highlights the importance of a specific stereochemical configuration for biological function.

Similarly, the asymmetric synthesis of chiral 3-substituted-4-hydroxypiperidines is of great interest due to their diverse and potent biological activities, which are dependent on their stereochemistry. rsc.org The use of enzymes in the synthesis of chiral molecules, such as the asymmetric reduction of ketones to chiral alcohols, underscores the importance of obtaining specific stereoisomers for biological applications. ajchem-b.com

In the context of pyridinyl analogues, the stereochemistry of curcumin (B1669340) analogues was defined using techniques like CD spectroscopy, and their cytotoxicity was evaluated, indicating that the spatial arrangement of the molecule is a key determinant of its biological effect. researchgate.net Asymmetric photoreactions catalyzed by chiral ketones are another area where stereoselectivity is crucial and is influenced by the interactions between the catalyst and the substrate. rsc.org

While this compound itself is not chiral, the introduction of substituents on the alkyl chain or the pyridine ring could create chiral centers. The biological activity of such chiral analogues would likely be stereospecific, with one enantiomer being more active than the other. This is a critical consideration for the design of new, more potent, and selective analogues.

Table 3: Stereochemical Influence on Biological Activity in Different Compound Classes

Compound Class Stereochemical Consideration Impact on Biological Activity Reference
Strigolactone Analogues Absolute stereochemistry Isomers with natural configuration are most active oup.com
3-Substituted-4-hydroxypiperidines Chirality Diverse and potent biological activities are stereodependent rsc.org

Contributions of the Ketone Functional Group to Molecular Interactions

The ketone functional group (C=O) in this compound is a key structural feature that significantly contributes to its molecular interactions. The carbonyl group is polar, with the oxygen atom being a hydrogen bond acceptor. This allows the molecule to form specific hydrogen bonds with biological targets, which is often a critical factor for binding and activity.

The nomenclature of ketones, with the "-one" suffix, distinguishes them from aldehydes, which have at least one hydrogen atom attached to the carbonyl group. libretexts.org In cyclic ketones, the carbonyl group is assigned the number 1 position in the ring. libretexts.org

The ketone group can participate in various non-covalent interactions. For example, in complexes of pyridine with small ketones, a weak n→π* interaction has been observed between the lone pair of the pyridine nitrogen and the antibonding π* orbital of the carbonyl group. researchgate.net This type of interaction, along with C-H···O contacts, can help to stabilize the complex. researchgate.net

The reactivity of the ketone group is also important. For instance, in the synthesis of pyrimidine (B1678525) derivatives, saturated ketones can undergo reactions such as oxidative dehydrogenation and annulation. rsc.org The presence of the ketone allows for specific chemical transformations that can be used to build more complex molecules.

In the context of SAR, the ketone group is often a key pharmacophoric element. Modifications to this group, such as reduction to an alcohol or replacement with a different functional group, would be expected to have a significant impact on biological activity. The ability of the ketone to act as a hydrogen bond acceptor is often crucial for the molecule's interaction with its biological target.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-(Pyridin-2-yl)nonan-1-one
1-(Pyridin-4-yl)nonan-1-one
1-(Pyridin-3-yl)ethanone
3-Acetylpyridine
Methyl pyridyl ketone
1-(Pyridin-3-yl)butan-1-one
Strigol
Curcumin
Pyridine
Formaldehyde
Propanone
Phenylethanone
1-Indanone
1-Tetralone
Cyclopentanone
Cyclohexanone
Carvone
Pulegone
4-Bromo acetophenone
Vetraldehyde
2-Cyanothioacetamide
2-Chloro-N-arylacetamide
Methyl iodide
Chloroacetonitrile
Indomethacin
Celecoxib

Advanced Analytical Characterization Techniques in 1 Pyridin 3 Yl Nonan 1 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-(Pyridin-3-yl)nonan-1-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

One-dimensional NMR techniques, including ¹H NMR and ¹³C NMR, are fundamental for the initial structural assessment.

¹H NMR Spectroscopy: This technique provides information about the chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum of this compound displays characteristic signals corresponding to the protons on the pyridine (B92270) ring and the nonan-1-one side chain. For instance, the aromatic protons on the pyridine ring typically appear in the downfield region of the spectrum, while the aliphatic protons of the nonan-1-one chain are found in the upfield region. Specific chemical shifts and coupling patterns allow for the precise assignment of each proton. For example, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the pyridine ring can exhibit signals at approximately 8.8-7.4 ppm. rsc.orgrsc.org

¹³C NMR Spectroscopy: Complementing the ¹H NMR data, ¹³C NMR provides a count of the unique carbon atoms in the molecule and information about their electronic environments. The spectrum of this compound will show distinct peaks for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the aliphatic side chain. rsc.orgmdpi.com The carbonyl carbon (C=O) is typically observed at a significantly downfield chemical shift, often around 200 ppm.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound and Related Structures

Please note that exact chemical shifts can vary based on solvent and experimental conditions.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons7.1-8.8122-155
Alpha-Methylene Protons (-CH₂-CO)~2.9-3.1~38-45
Other Methylene (B1212753) Protons (-CH₂-)~1.2-1.8~22-32
Terminal Methyl Protons (-CH₃)~0.8-0.9~14
Carbonyl Carbon (C=O)-~198-202

Two-Dimensional NMR Techniques (e.g., HETCOR-NMR, HSQC)

To resolve complex spectral overlaps and definitively assign proton and carbon signals, two-dimensional (2D) NMR techniques are employed. mdpi.com

Heteronuclear Correlation Spectroscopy (HETCOR) and Heteronuclear Single Quantum Coherence (HSQC): These experiments establish correlations between directly bonded carbon and hydrogen atoms. nih.govmdpi.comcolumbia.edu In the resulting 2D spectrum, cross-peaks indicate which proton signal corresponds to which carbon signal, enabling a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra. researchgate.netuio.nohmdb.ca This is particularly useful for distinguishing between the various methylene groups in the long alkyl chain of the nonan-1-one moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. nih.govresearchgate.net When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. savemyexams.com

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. rsc.orgrsc.org The molecular ion can then fragment into smaller, characteristic ions. libretexts.org The analysis of these fragment ions provides a "fingerprint" that can confirm the structure of the molecule. For this compound, common fragmentation patterns would include the loss of the alkyl chain or cleavage at various points along the chain, as well as fragmentation of the pyridine ring. youtube.com The McLafferty rearrangement is a characteristic fragmentation pathway for ketones. pressbooks.pub

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any byproducts or, if applicable, its stereoisomers.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. sielc.comsielc.com For this compound, a reversed-phase HPLC method would typically be used, where the compound is passed through a column with a nonpolar stationary phase and a polar mobile phase. The retention time of the compound can be used for its identification and the peak area for its quantification, thus determining its purity. ambeed.combldpharm.com

Chiral HPLC: Since this compound does not possess a chiral center in its ground state, the use of chiral HPLC for the separation of enantiomers is not directly applicable. However, should a chiral derivative be synthesized, chiral HPLC would be the method of choice for separating the resulting enantiomers. sci-hub.stwvu.edu This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. orientjchem.orggoogle.com

Gas Chromatography (GC)

Gas chromatography is another vital chromatographic technique used for the analysis of volatile compounds. epa.gov this compound, being a relatively volatile compound, can be analyzed by GC. unl.edu The sample is vaporized and passed through a column with a stationary phase. The components of the sample travel through the column at different rates depending on their volatility and interaction with the stationary phase, leading to their separation. derpharmachemica.com GC is often coupled with a mass spectrometer (GC-MS), providing both separation and identification of the components. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to map the electron density and thereby determine atomic positions, bond lengths, and bond angles with high precision. This method provides an unambiguous determination of the molecule's conformation in the solid state.

While specific crystallographic data for this compound has not been reported in the reviewed literature, the technique has been successfully applied to various related pyridine derivatives and N-acyl compounds. researchgate.netnih.gov The analysis of such compounds reveals detailed structural information, including the planarity of ring systems and the relative orientation of substituents. researchgate.net For a molecule like this compound, X-ray crystallography would definitively establish the conformation of the nonanoyl chain relative to the pyridine ring, including the torsion angles that define their spatial relationship.

Should a single crystal of this compound be analyzed, the resulting data would be presented in a standardized format, as shown in the table below.

Table 1: Representative Crystallographic Data Parameters (Note: Values are placeholders as specific experimental data for this compound is not available in the cited literature. The parameters listed are standard for crystallographic reports.)

ParameterDescriptionExample Value
Crystal SystemOne of seven crystal systems (e.g., triclinic, monoclinic, orthorhombic) describing the crystal lattice.Orthorhombic
Space GroupDescribes the symmetry elements of the crystal.Pna2₁
a, b, c (Å)The lengths of the unit cell edges in angstroms.a = value
α, β, γ (°)The angles between the unit cell axes in degrees.α, β, γ = 90
Volume (ų)The volume of the unit cell.value
ZThe number of molecules per unit cell.4
R₁A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 0.05

This technique is crucial for unambiguously confirming the molecule's structure and understanding the intermolecular interactions, such as hydrogen bonding or π–π stacking, that govern the crystal packing. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a vibrational spectroscopy technique used to identify the functional groups present in a molecule. uc.edu When a molecule is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. The absorption of radiation at these characteristic frequencies produces a unique spectral fingerprint. The mid-infrared range (4000–400 cm⁻¹) is particularly useful for identifying organic functional groups. libretexts.org

For this compound, the FT-IR spectrum is expected to show several characteristic absorption bands corresponding to its constituent parts: the pyridine ring, the ketone carbonyl group, and the long alkyl (nonanoyl) chain. Although a specific spectrum for this compound is not available in the searched literature, the expected absorption frequencies can be predicted based on data from analogous compounds and standard correlation tables. uc.edulibretexts.orgpressbooks.pub

The most prominent signal would be the strong absorption from the carbonyl (C=O) group of the ketone. Because it is conjugated with the aromatic pyridine ring, its stretching frequency is expected to be slightly lower than that of a simple aliphatic ketone, typically appearing in the 1685–1705 cm⁻¹ range. libretexts.orgpressbooks.pub Other key vibrations include the C-H stretching of the alkyl chain and the pyridine ring, as well as the characteristic ring vibrations of the pyridine moiety.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100–3000C-H StretchPyridine Ring (Aromatic)Medium
2955–2850C-H Stretch (asymmetric & symmetric)Alkyl Chain (-CH₂, -CH₃)Strong
1705–1685C=O StretchAryl KetoneStrong
~1600, ~1475C=C and C=N Ring StretchPyridine RingMedium
~1465, ~1375C-H BendAlkyl Chain (-CH₂, -CH₃)Medium
900–690C-H Out-of-Plane BendPyridine RingStrong

This analytical method allows for rapid confirmation of the presence of the key ketone and pyridine functionalities within the molecular structure.

Computational Chemistry and Molecular Modeling Studies of 1 Pyridin 3 Yl Nonan 1 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the structural and electronic properties of molecules. For 1-(Pyridin-3-yl)nonan-1-one and its analogues, these computational methods are invaluable for understanding their intrinsic characteristics, which can influence their reactivity and intermolecular interactions.

Density Functional Theory (DFT) for Optimized Structures and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. dntb.gov.ua It is particularly effective for predicting the optimized geometries and electronic properties of organic compounds. researchgate.net For analogues of this compound, such as other pyridyl ketones, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to determine the most stable molecular conformations. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape. For instance, in a study of 3-pyridyl methyl ketone, theoretical geometric parameters obtained from DFT calculations showed high agreement with experimental results. researchgate.net

The electronic properties derived from DFT calculations include parameters that describe a molecule's reactivity and stability. For example, a study on 5-amino-3-(2,5-dimethoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile utilized DFT to calculate global descriptive properties that shed light on the molecule's chemical reactivity. researchgate.net Similarly, for various N- and O-donor ligands, DFT calculations have been instrumental in understanding their structural properties and have served as a reference for developing force fields to study their complexation reactions. icm.edu.pl

Below is a table showcasing typical data obtained from DFT calculations for a representative pyridyl ketone analogue.

ParameterCalculated Value
Total Energy[Value] a.u.
Dipole Moment[Value] Debye
C=O Bond Length[Value] Å
Pyridine (B92270) Ring C-N Bond Length[Value] Å
Dihedral Angle (Pyridine-Ketone)[Value] degrees

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For pyridyl ketone analogues, HOMO-LUMO analysis reveals how the molecule might interact with other chemical species. researchgate.net For example, in 3-pyridyl methyl ketone, the HOMO–LUMO energy gap was calculated to be 5.27 eV, indicating high stability. researchgate.net The distribution of these orbitals across the molecule is also significant. In many pyridyl derivatives, the HOMO is often localized over the pyridine ring and adjacent atoms, while the LUMO can be distributed over the carbonyl group and the pyridine ring. nih.gov This distribution indicates that the pyridine nitrogen can act as a nucleophilic center, while the carbonyl carbon is an electrophilic site.

A study on (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) showed that the HOMO was distributed across most of the molecule, while the LUMO was localized differently, providing insights into its reactivity. The energy gap for 1HIPA was calculated to be 4.332 eV, classifying it as a "hard" molecule with significant kinetic stability.

The following table summarizes key HOMO-LUMO data for a representative pyridyl ketone analogue.

ParameterValue (eV)
HOMO Energy[Value]
LUMO Energy[Value]
HOMO-LUMO Energy Gap[Value]

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It is invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions. chemrxiv.org The MEP map displays regions of negative electrostatic potential (electron-rich areas, typically colored red) and positive electrostatic potential (electron-poor areas, typically colored blue). researchgate.net

For pyridyl ketones, the MEP map typically shows a region of strong negative potential around the carbonyl oxygen and the pyridine nitrogen, indicating these are sites susceptible to electrophilic attack. uni-muenchen.dechemrxiv.org Conversely, the hydrogen atoms of the pyridine ring and the alkyl chain would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and other non-covalent forces. chemrxiv.org For example, in imidazole (B134444), a related heterocyclic compound, MEP analysis helps identify which nitrogen atom is more likely to act as a proton acceptor. uni-muenchen.de

The MEP is calculated from the total charge density and can be mapped onto an electron density isosurface to provide a clear visual representation of the molecule's reactive sites. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This method allows for the quantitative analysis of electron delocalization and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.desemanticscholar.org

In the context of pyridyl ketones, NBO analysis can quantify the strength of interactions that contribute to the molecule's stability. For instance, the analysis can reveal hyperconjugation between the lone pair of the pyridine nitrogen and the π* orbital of the carbonyl group. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, indicates the strength of the electron delocalization. uni-muenchen.desemanticscholar.org In a study of 3-pyridyl methyl ketone, NBO analysis was used to understand the electronic charge distribution and the bonding potential of the molecule. researchgate.net

NBO analysis can also provide insights into the nature of specific bonds, such as the polarity of the C=O bond, by examining the composition of the natural bond orbitals in terms of the contributing atomic hybrids. uni-muenchen.de

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and biological systems. For this compound and its analogues, specific non-covalent interactions play a significant role in their crystal packing and potential biological activity.

Characterization of n→π* Tetrel Interactions with Carbonyl Groups

An n→π* interaction is a type of non-covalent interaction involving the delocalization of a lone pair of electrons (n) from a donor atom into the antibonding π* orbital of a nearby carbonyl group. nih.gov This interaction is a specific type of tetrel bond, where the carbon atom of the carbonyl group acts as the electrophilic (tetrel) center. mdpi.comacs.org

In complexes involving pyridine and ketones, such as pyridine⋯acetone, the n→π* tetrel interaction occurs between the lone pair of the pyridine nitrogen atom and the π* orbital of the ketone's carbonyl group. rsc.org This interaction is characterized by a specific geometry where the nitrogen atom approaches the carbonyl carbon along a trajectory close to the Bürgi–Dunitz angle, which describes the path of nucleophilic attack on a carbonyl group. rsc.org

These n→π* interactions, though relatively weak, can have significant consequences for the structure and properties of the carbonyl group. nih.govnih.gov For instance, crystallographic studies have shown that n→π* interactions can lead to the pyramidalization of the normally planar carbonyl group, where the carbonyl carbon is displaced out of the plane formed by the three atoms attached to it. nih.gov This induced chirality is a direct stereochemical consequence of the electron delocalization. nih.gov The oxygen atoms of carbonyl groups are effective electron-density donors, making them suitable acceptors for such interactions. acs.org

The characterization of these interactions often involves a combination of experimental techniques, like X-ray crystallography, and computational methods to analyze the geometry and electronic nature of the interaction. nih.govmdpi.com

Molecular Docking and Homology Modeling for Ligand-Target Prediction

Molecular docking and homology modeling are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a protein target. scitechnol.comyoutube.comwikipedia.org This is crucial for understanding potential biological activity and for drug design. nih.govscialert.net

Homology modeling constructs a three-dimensional model of a target protein based on its amino acid sequence and the known structure of a homologous protein. wikipedia.orgscialert.net The quality of the resulting model is highly dependent on the sequence identity between the target and the template protein. wikipedia.org Once a reliable model of the target protein is generated, molecular docking can be employed to predict the binding mode and affinity of a ligand. scitechnol.comresearchgate.net

For pyridine derivatives, docking studies have been successfully used to predict their binding to various biological targets. researchgate.netacs.orgfip.org For example, docking simulations have been performed to position pyridine-containing compounds into the active sites of enzymes like cyclooxygenase-2 (COX-2). researchgate.net The binding affinity, often expressed as a docking score or energy, can indicate the stability of the ligand-target complex. scitechnol.com In the case of some 1,2,4-triazole (B32235) derivatives, docking energies against the target enzyme CaCYP51 were found to be as low as -7.8 Kcal/mol, suggesting a stable interaction. scitechnol.com

The process of ligand-target prediction often involves identifying the binding site of the target protein and analyzing the interactions between the ligand and the amino acid residues within that site. scitechnol.comnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infofrontiersin.org This allows for the prediction of the activity of new, unsynthesized compounds. Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. nih.govresearchgate.net

For derivatives of pyridine, QSAR and CoMFA have been applied to understand the structural requirements for their biological activities. researchgate.netresearchgate.net In a study of thiazolidin-4-one derivatives containing a pyridine ring, QSAR models were developed to correlate their structures with anti-inflammatory and analgesic activities, yielding models with R² values of 0.740 and 0.621, respectively. researchgate.net

CoMFA studies on nicotinic acetylcholine (B1216132) receptor ligands, which include pyridine-based structures, have produced statistically reliable models with high predictive power (cross-validated r² up to 0.701). acs.org These models provide 3D contour maps that visualize the regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, guiding the rational design of more potent analogues. nih.govacs.org The success of these models relies on the accurate alignment of the molecules in the dataset, which can be guided by pharmacophore models or docking results. researchgate.net

Table 2: Example of QSAR Model Statistics for Pyridine Derivatives
ActivityCross-validated r² (q²)Reference
Anti-inflammatory0.740- researchgate.net
Analgesic0.621- researchgate.net
Nicotinic Receptor Binding (CoMFA)0.9280.692 acs.org
Nicotinic Receptor Binding (CoMSIA)0.8990.701 acs.org

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optical communications and data storage. mdpi.comnih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) framework, can exhibit significant NLO properties. rsc.orgripublication.com The pyridine ring, with its electron-accepting nature, is a common component in the design of NLO chromophores. ripublication.com

Computational methods, such as Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules, including polarizability (α) and hyperpolarizability (β and γ). nih.govanalis.com.my These calculations often involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgmdpi.com A smaller HOMO-LUMO energy gap is generally associated with higher polarizability and enhanced NLO response. rsc.org

For pyridine-based compounds, theoretical studies have explored how structural modifications can tune their NLO properties. mdpi.comrsc.org For instance, in the chalcone (B49325) derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, the chlorine group acts as an electron donor and the pyridine-carbonyl system as an acceptor, creating a D-π-A structure conducive to NLO activity. ripublication.com Theoretical calculations have been used to assess the impact of different functionals and basis sets on the predicted NLO parameters. ripublication.com Studies on other pyridine-containing systems have shown that factors like protonation or coordination to metal centers can be used to switch or modulate the NLO response. mdpi.com

Table 3: Predicted NLO Properties for a Pyridine-Based Chalcone
PropertyValueMethod/Reference
HOMO-LUMO Energy Gap3.51 eVDFT B3LYP/6-31G(d,p) analis.com.my
First Hyperpolarizability (β_tot)420.51 x 10⁻³⁰ esuDFT B3LYP/6-31G(d,p) analis.com.my
Second Hyperpolarizability (γ)~10⁻³⁴ esuDFT acs.org

Research on Derivatives and Analogues of 1 Pyridin 3 Yl Nonan 1 One

Design and Synthesis of Modified Pyridyl Ketone Structures

The modification of pyridyl ketone structures, such as 1-(Pyridin-3-yl)nonan-1-one, is achieved through a variety of advanced synthetic strategies aimed at introducing diverse functional groups. The pyridine (B92270) ring is a versatile scaffold, and its functionalization is a key focus in organic synthesis. nih.govbeilstein-journals.org Methods for modifying this ring include transition-metal-catalyzed C–H activation, direct selective metalation, and multicomponent reactions. beilstein-journals.orgresearchgate.netmdpi.com

Direct C–H functionalization is a powerful technique for creating highly functionalized organic frameworks by forming new carbon-carbon bonds. beilstein-journals.org Another prominent strategy is directed metalation, which uses reagents like n-BuLi, LDA, and TMP-bases to selectively deprotonate the pyridine ring, allowing for subsequent reactions to introduce substituents. researchgate.net Research has also focused on the synthesis of β-keto-enol tethers involving pyridine and other heterocycles, prepared through methods like in situ mixed Claisen condensation. nih.gov

In addition to modifying the pyridine ring, alterations to the ketone and the linker connecting it to other molecular fragments are also explored. For instance, research on adamantyl ethanone (B97240) pyridyl derivatives involved synthesizing compounds where a pyridyl ring was tethered to an adamantyl ethanone motif through various linkers such as oxygen, sulfur, sulfoxide, sulfone, or amide groups. nih.gov These modifications are designed to fine-tune the molecule's properties for specific research applications. nih.gov The synthesis of palladium(II) complexes with di(2-pyridyl) ketone (dpk) as a ligand further illustrates the chemical manipulation of pyridyl ketone structures, where the ketone's carbonyl group can undergo in situ reactions like alcoholation. acs.orgresearchgate.net

Synthetic StrategyReagents/ConditionsOutcomeReference(s)
C-H Functionalization Transition-metal and rare earth metal catalysisDirect introduction of alkyl, aryl, and other groups onto the pyridine ring. beilstein-journals.org
Directed Metalation n-BuLi, LDA, TMP-basesSelective deprotonation followed by reaction with electrophiles to functionalize the pyridine scaffold. researchgate.net
Claisen Condensation Metallic sodium, tolueneSynthesis of β-keto-enol heterocycles tethering pyridine and thiophene (B33073) groups. nih.gov
Nucleophilic Coupling Basic conditions (e.g., NaH in THF)Creation of ether, thioether, or amide linkers between a pyridyl ring and a ketone motif. nih.gov
Multicomponent Reactions Isocyanide-based reactions (e.g., GBB-3CR)One-pot synthesis of complex fused heterocyclic systems like imidazo[1,2-a]pyridines. mdpi.com

Investigation of Pyridyl-Substituted Bicyclic and Spiro Nonane (B91170) Analogues

Building upon the fundamental pyridyl ketone structure, researchers have designed and synthesized more complex, conformationally constrained analogues, including bicyclic and spiro nonane systems. These structures are of interest for creating novel molecular frameworks.

Bicyclic Analogues: The synthesis of pyridyl-substituted bicyclo[3.3.1]nonanes has been a subject of significant investigation. researchgate.net One approach involves the 6-exo-trig radical cyclisation of [(2-phenylselenomethyl)-3-pyridyl]cyclohexenones to form the bicyclo[3.3.1]nonane core. researchgate.net A modified Bohlmann–Rahtz pyridine synthesis using ammonium (B1175870) fluoride (B91410) has also been developed to efficiently create cycloalkane-fused pyridines from cyclic ketones. researchgate.net Furthermore, strategies for the enantioselective construction of the pyridine-fused chiral bicyclo[3.3.1]nonane skeleton have been reported, featuring key steps like catalytic asymmetric hydrogenation and intramolecular arylation. sioc-journal.cn

Other related bicyclic structures include pyridyl-substituted azabicycloalkanes. Racemic and enantioselective syntheses have been developed for compounds like 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane. researcher.lifesci-hub.stacs.org These syntheses often involve the alkylation of a pyridine-containing imine followed by a ring-opening and aminocyclization sequence. researcher.lifesci-hub.st

Spiro Analogues: Spiro compounds, which feature two rings connected by a single common atom, represent another class of complex analogues. The spiro concept creates a rigid, sterically demanding structure by arranging two molecular halves perpendicularly. acs.org Research in this area includes the synthesis of N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane-1,3-dione and 2-azaspiro[4.5]decane-1,3-dione. researchgate.net Additionally, N-aryl diazaspirocyclic compounds such as 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane have been prepared. google.com These investigations demonstrate the chemical versatility in creating complex three-dimensional structures based on pyridyl and nonane-related frameworks. researchgate.netgoogle.comacs.org

Analogue ClassCore StructureSynthetic ApproachPyridyl SubstitutionReference(s)
Bicyclic Bicyclo[3.3.1]nonaneRadical cyclisation; Modified Bohlmann–Rahtz synthesis3-Pyridyl researchgate.netresearchgate.net
Bicyclic 1-Azabicyclo[3.2.2]nonaneAlkylation of imine, ring opening, aminocyclization3-Pyridyl researcher.lifesci-hub.stacs.org
Bicyclic 1-Azabicyclo[2.2.2]octaneAlkylation of imine, ring opening, aminocyclization3-Pyridyl researcher.lifesci-hub.stacs.org
Spiro 2-Azaspiro[4.4]nonane-1,3-dioneReaction of aminopyridines with corresponding anhydridesN-(Pyridine-2-yl) researchgate.net
Spiro 1,7-Diazaspiro[4.4]nonaneNot detailed in snippets7-(3-Pyridyl) google.com

Development of Functionalized Pyridine-Containing Scaffolds for Specific Research Aims

The pyridine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and functional materials. beilstein-journals.orglifechemicals.com Its unique properties, such as basicity, stability, and water solubility, make it an ideal scaffold for development in various research fields. nih.govbeilstein-journals.org The synthesis of functionalized pyridine-containing scaffolds is often driven by specific research goals, particularly in medicinal chemistry and materials science.

One major application is in drug design and discovery. nih.gov For example, constrained bicyclic analogues of anabasine, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, have been designed and synthesized as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). researcher.lifesci-hub.stacs.org Similarly, imidazo[1,2-a]pyridines are recognized as valuable scaffolds for developing compounds with a wide range of properties in medicinal chemistry and for applications in bioimaging. mdpi.com The development of novel 6-6 bicyclic aromatic ring-substituted nucleoside analogues as PRMT5 inhibitors for cancer research further highlights the targeted design of pyridine-containing molecules. google.com

Beyond medicinal applications, functionalized pyridine scaffolds are developed for catalysis. Pyridyl-ketone ligands, such as di(2-pyridyl) ketone, have been used to prepare palladium(II) complexes. acs.orgresearchgate.net These complexes have demonstrated significant catalytic activity in Heck cross-coupling reactions, which are essential for forming new carbon-carbon bonds in organic synthesis. acs.orgresearchgate.net This showcases how the pyridine scaffold can be functionalized to create efficient catalysts for important chemical transformations.

Future Research Directions and Advanced Methodological Development for 1 Pyridin 3 Yl Nonan 1 One

Exploration of Novel and Efficient Stereoselective Synthetic Routes

The development of stereoselective synthetic methods is paramount for producing enantiomerically pure compounds, which is often crucial for pharmacological applications. For 1-(Pyridin-3-yl)nonan-1-one, the carbonyl group presents a key target for asymmetric transformations. Future research should focus on:

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the ketone functionality would yield chiral 1-(pyridin-3-yl)nonan-1-ol. Research into catalysts based on ruthenium, rhodium, or iridium complexes with chiral ligands could provide high enantioselectivity.

Enantioselective Alkylation and Arylation: The development of methods for the enantioselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the carbonyl group could introduce a stereocenter with high control.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a green and highly selective alternative for the synthesis of chiral alcohols from their corresponding ketones. Screening for and engineering enzymes specific to this substrate could be a fruitful research direction.

These approaches would not only provide access to enantiomerically pure forms of derivatives of this compound but also contribute to the broader field of asymmetric synthesis.

Deeper Mechanistic Elucidation of Interactions with Biological Systems

Understanding how this compound interacts with biological targets at a molecular level is essential for any potential therapeutic development. The presence of a polar pyridine (B92270) ring and a non-polar nonyl chain suggests possible interactions with a variety of biological macromolecules. Future research should involve:

Target Identification and Validation: Utilizing techniques such as chemical proteomics and affinity chromatography to identify protein binding partners.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological targets. This would provide invaluable insights into the specific binding modes and key intermolecular interactions.

Biophysical Techniques: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between the compound and its targets.

A deeper mechanistic understanding will be critical for rational drug design and the optimization of lead compounds.

Integration of Advanced Machine Learning and AI in Computational Predictions

Computational chemistry, augmented by machine learning (ML) and artificial intelligence (AI), can significantly accelerate the discovery and development process. For this compound, these technologies can be applied to:

ADMET Prediction: Developing and training ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. This can help in the early identification of potential liabilities.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using AI to build robust QSAR models that can predict the biological activity of novel derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.

Virtual Screening: Employing docking simulations and ML-based scoring functions to screen large virtual libraries of compounds against identified biological targets, prioritizing candidates for synthesis and experimental testing.

The integration of these advanced computational tools promises to make the exploration of the chemical space around this compound more efficient and cost-effective.

Development of Innovative Analytical Probes for In Situ Studies

To study the behavior of this compound within a biological environment in real-time, the development of specialized analytical probes is necessary. This could involve:

Fluorescent Labeling: Synthesizing fluorescently tagged analogues of the compound that retain its biological activity. These probes would enable the use of advanced microscopy techniques to visualize its subcellular localization and dynamics.

Photoaffinity Labeling: Designing probes that can be activated by light to form a covalent bond with their biological targets. This would facilitate the identification of binding partners in complex biological samples.

Raman and Infrared Probes: Incorporating isotopically labeled functional groups or those with unique vibrational signatures to allow for detection and imaging using Raman or IR microscopy, offering high chemical specificity without the need for bulky fluorescent tags.

These innovative probes would provide unprecedented insights into the compound's mechanism of action at a cellular and subcellular level.

Investigation of Emerging Chemical Transformations for Pyridyl Ketones

The unique reactivity of the pyridyl ketone scaffold can be harnessed through the exploration of emerging chemical transformations. This would expand the synthetic utility of this compound and its derivatives. Key areas for investigation include:

C-H Activation: Developing catalytic methods for the direct functionalization of the C-H bonds on the pyridine ring or the alkyl chain. This would provide a more atom-economical and efficient way to synthesize a diverse range of analogues.

Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to enable novel transformations, such as radical additions to the pyridine ring or the carbonyl group, under mild reaction conditions.

Flow Chemistry: Implementing continuous flow technologies for the synthesis and transformation of this compound. Flow chemistry can offer improved safety, scalability, and reaction control compared to traditional batch processes.

By embracing these modern synthetic methodologies, chemists can unlock new possibilities for the diversification and application of this intriguing class of molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-3-yl)nonan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : Acylative coupling using Friedel-Crafts acylation is a viable approach, where pyridine acts as the aromatic substrate. Optimize reaction conditions (e.g., Lewis acid catalyst selection, solvent polarity, temperature) to enhance yield and regioselectivity. For example, AlCl₃ in dichloromethane under reflux may promote efficient acylation. Purification via column chromatography (silica gel, gradient elution) is critical to isolate the product from byproducts .
  • Key Parameters : Monitor reaction progress using TLC and confirm purity via HPLC (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm the pyridine ring protons (δ 7.2–8.8 ppm) and ketone carbonyl (δ ~200 ppm).
  • IR : Strong absorption at ~1680 cm⁻¹ for the ketone group.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
    Cross-reference data with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.